5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds. Pyrimidines are characterized by their six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features an ethoxymethyl group at the 5th position and a methyl group at the 2nd position of the pyrimidine ring. It is recognized for its potential applications in pharmaceuticals and agrochemicals due to its biological activities and structural versatility .
The synthesis of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The process can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity, optimizing reaction parameters through automation and catalyst use .
The molecular formula of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one is . The compound features:
The presence of these functional groups influences its reactivity and solubility properties, making it distinct from other pyrimidine derivatives .
5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one can participate in various chemical reactions:
The specific products formed depend on the reagents and conditions utilized during these reactions .
The mechanism of action for 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological processes by binding to these targets, leading to alterations in cellular pathways. The exact mechanisms can vary based on the specific biological context in which the compound is applied .
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one has several potential applications:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields .
The pyrimidin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile hydrogen-bonding capacity, planarity, and structural mimicry of endogenous pyrimidine nucleobases. This core structure serves as a biosteric replacement for purines and pyrimidines, enabling targeted interactions with enzymes and receptors involved in nucleic acid metabolism and signal transduction. The non-aromatic 3,4-dihydro tautomer exhibits enhanced hydrogen bond donation capability at N3, while the carbonyl oxygen at C4 functions as a hydrogen bond acceptor. This dual functionality facilitates binding to biological targets through complementary polar interactions. The scaffold's synthetic versatility allows strategic modifications at C2, C5, and C6 positions, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize pharmacological profiles. Notably, pyrimidin-4(3H)-one derivatives demonstrate diverse therapeutic applications, including antiviral agents (HIV reverse transcriptase inhibition) [7], xanthine oxidase inhibitors [2], antimicrobial compounds [3], and kinase modulators [5]. The bicyclic variants like pyrimido[4,5-d]pyrimidines further expand therapeutic potential through enhanced target affinity and metabolic stability [7].
Table 1: Biologically Active Pyrimidin-4(3H)-one Derivatives and Their Therapeutic Applications
Compound Structure | Biological Activity | Key Molecular Target | Reference |
---|---|---|---|
5-Allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one | Anti-HIV (IC₅₀ = 0.32 µM) | HIV-1 reverse transcriptase | |
6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | Xanthine oxidase inhibition (IC₅₀ = 0.039 µM) | Xanthine oxidase | [2] |
6-(4-Chlorobenzyl)-2-(2-diethylamino)ethylthio-5-methylpyrimidin-4(3H)-one | Antimicrobial | Microbial enzymes | [3] |
Dipyridamole (pyrimido[5,4-d]pyrimidine derivative) | Antiplatelet, vasodilator | Phosphodiesterase, adenosine uptake | [7] |
6-Cinnamoyl-4-arylaminothienopyrimidine | Anticancer (IC₅₀ = 4 nM vs HeLa) | EGFR tyrosine kinase | [5] |
5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one (CAS# 5423-97-2, C₈H₁₂N₂O₂, MW 168.20 g/mol) emerged as a structurally simplified analog of bioactive pyrimidinones explored during the 1980-2000 period. Its first reported synthesis likely occurred during structure-activity relationship (SAR) investigations of S-DABO (2-alkylthio-6-benzylpyrimidin-4(3H)-ones) antivirals, where alkyl/ether substituents at C5 were evaluated for enhanced bioavailability [4]. Unlike early pyrimidinone drugs requiring complex C6 benzyl groups for anti-HIV activity, this compound demonstrated that simplified C5 alkoxymethyl chains could retain biochemical relevance through improved physicochemical properties. Key milestones include:
Table 2: Chronological Development of Key Pyrimidin-4(3H)-one Therapeutics
Time Period | Development Focus | Key Compound Advances | Impact on Target Compound |
---|---|---|---|
1980-1990 | Nucleoside analog mimetics | DABO/S-DABO antivirals with C6 benzyl groups | Established core scaffold importance |
1990-2000 | Bioavailability optimization | 5-Alkoxymethyl derivatives replacing C6 aromatics | Inspired synthesis of ethoxymethyl variant |
2000-2010 | Scaffold hopping applications | Thienopyrimidines, imidazopyrimidines | Validated as precursor to fused systems |
2010-Present | Polypharmacology exploration | Multi-targeted kinase inhibitors | Derivatives tested in anticancer contexts |
The pharmacological profile of 5-(ethoxymethyl)-2-methylpyrimidin-4(3H)-one is critically governed by its C5 ethoxymethyl (-CH₂OCH₂CH₃) and C2 methyl (-CH₃) substituents, which synergistically modulate electronic, steric, and pharmacokinetic properties:
Electronic and Steric Effects:
Pharmacokinetic Optimization:
Biological Activity Implications:
Table 3: Impact of C2 and C5 Substituents on Pyrimidin-4(3H)-one Bioactivity
Substituent Pattern | Anti-HIV IC₅₀ (µM) | logP (Calculated) | Microbial Inhibition Zone (mm) | Key Pharmacological Influence |
---|---|---|---|---|
2-H, 5-H (Unsubstituted core) | >100 (Inactive) | -0.92 | <5 | Baseline activity |
2-CH₃, 5-H | 26.8 | 0.12 | 15-18 | Enhanced membrane permeation |
2-H, 5-CH₂OCH₃ (Methoxymethyl) | 7.0 | 0.31 | 17-22 | Moderate activity gain |
2-CH₃, 5-CH₂OCH₂CH₃ (Ethoxymethyl) | Not reported | 0.89 | 22-30 | Optimized lipophilicity & target binding |
2-SC₆H₁₃, 5-CH₂OCH₃ | 2.5 | 2.78 | 12-15 | High potency but poor solubility |
Synthetic Versatility: The ethoxymethyl group serves as a synthetic handle for further derivatization. Nucleophilic displacement of chloride from chloromethyl precursors enables introduction of diverse amine functionalities, as demonstrated in antimicrobial thioether derivatives [3]. Additionally, acid-catalyzed deprotection regenerates the hydroxymethyl group for conjugation or cyclization reactions en route to fused systems like pyrazolo[3,4-d]pyrimidines [2] [7].
CAS No.: 112484-85-2
CAS No.: 10606-14-1